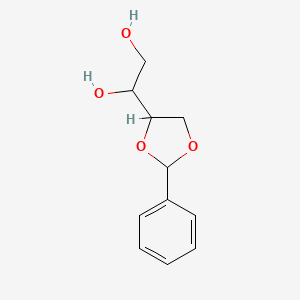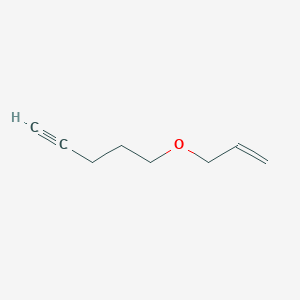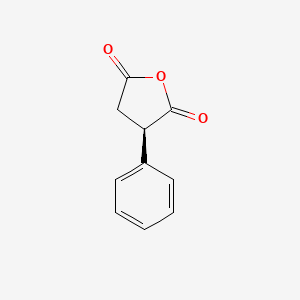
3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester typically involves the reaction of pyrazole-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient heat and mass transfer systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole-3,4-dicarboxylic acid.
Reduction: Pyrazole-3,4-dicarbinol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antifungal and antibacterial properties. It is used in the development of new antimicrobial agents .
Medicine: In medicinal chemistry, pyrazole derivatives are known for their pharmacological properties. This compound is explored for its potential as an anti-inflammatory, anticancer, and antiviral agent .
Industry: In the material science industry, the compound is used in the synthesis of advanced materials with specific properties, such as conductivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Pyrazole-3,4-dicarboxylic acid: Similar structure but lacks the ester groups.
Pyrazole-3,5-dicarboxylic acid: Differently substituted pyrazole with carboxylic acid groups at positions 3 and 5.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: A related compound with different substituents.
Uniqueness: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is unique due to its specific ester groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
| 126416-42-0 | |
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
dimethyl 4,5-dihydro-3H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
WJAGOCRHUZQRSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN=NC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/no-structure.png)

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)




